ML-7 HYDROCHLORIDE
Overview
Description
ML-7 HYDROCHLORIDE is a chemical compound that features a unique structure combining a naphthalene ring with an iodo substituent, a sulfonyl group, and a diazepane ring
Mechanism of Action
Target of Action
ML-7 Hydrochloride, also known as ML-7 HCl or 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride, is a selective inhibitor of myosin light chain kinase (MLCK) . MLCK is a crucial enzyme involved in muscle contraction and plays a significant role in cardiovascular diseases .
Mode of Action
ML-7 HCl exhibits a potent, reversible, and ATP-competitive inhibition of MLCK . It binds to the ATP-binding site of MLCK, preventing ATP from binding and thus inhibiting the kinase activity of MLCK . This inhibition is more potent than other inhibitors such as ML-9 .
Biochemical Pathways
The inhibition of MLCK by ML-7 HCl affects the phosphorylation of myosin light chains, which is a critical step in muscle contraction . This action can protect the heart from ischemia-reperfusion (I/R) injury, a common complication of cardiovascular diseases .
Result of Action
The inhibition of MLCK by ML-7 HCl leads to a decrease in the phosphorylation of myosin light chains, reducing muscle contraction . This can lead to a significant recovery of heart contractility in cases of I/R injury . Additionally, ML-7 HCl has been shown to inhibit proplatelet formation and stabilization .
Action Environment
The action of ML-7 HCl can be influenced by various environmental factors. For instance, the presence of ATP in the cellular environment can compete with ML-7 HCl for the ATP-binding site on MLCK . .
Biochemical Analysis
Biochemical Properties
ML-7 hydrochloride is a naphthalene sulphonamide derivative that inhibits MLCK with a Ki value of 0.3 µM . It also inhibits protein kinase A (PKA) and protein kinase C (PKC) at much higher concentrations (Ki = 21 µM and 42 µM, respectively) . The inhibition of MLCK by this compound is ATP-competitive and reversible . This compound interacts with various enzymes and proteins, including MLCK, PKA, and PKC, by binding to their active sites and preventing their phosphorylation activities .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In smooth muscle cells, it inhibits MLCK, leading to reduced phosphorylation of myosin light chain (MLC) and decreased muscle contraction . In addition, this compound has been shown to inhibit the functions of efflux pumps in bacteria, leading to increased intracellular accumulation of antibiotics and enhanced bacterial killing . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MLCK, PKA, and PKC .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of MLCK, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of MLC, leading to decreased muscle contraction and altered cell motility . This compound also inhibits PKA and PKC by binding to their active sites, although with lower affinity compared to MLCK . These interactions result in changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions . Long-term exposure to this compound has been shown to affect cellular metabolism and gene expression, leading to changes in cell function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits MLCK and reduces muscle contraction without causing significant toxicity . At higher doses, this compound can cause adverse effects, including altered cardiovascular function and increased risk of tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of MLCK . This inhibition affects the phosphorylation state of MLC and other downstream targets, leading to changes in cellular metabolism and energy production . This compound also interacts with enzymes involved in the citric acid cycle, such as succinyl-CoA ligase, further influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound is cell-permeable and can easily cross cell membranes to reach its intracellular targets . It interacts with various transporters and binding proteins, which influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on MLCK . The compound may also localize to other cellular compartments, such as the nucleus and mitochondria, depending on the specific experimental conditions . Post-translational modifications and targeting signals may further influence the distribution and activity of this compound within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML-7 HYDROCHLORIDE typically involves multiple steps, starting with the iodination of naphthalene to introduce the iodo substituent. This is followed by the sulfonylation of the iodinated naphthalene to attach the sulfonyl group. The final step involves the formation of the diazepane ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
ML-7 HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodo substituent or reduce other functional groups.
Substitution: The iodo substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and biological properties .
Scientific Research Applications
ML-7 HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Bromonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
- 1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
- 1-((5-Fluoronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
Uniqueness
ML-7 HYDROCHLORIDE is unique due to the presence of the iodo substituent, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodo group can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in research and development.
Properties
IUPAC Name |
1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDALCDYHZIZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018022 | |
Record name | ML 7 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110448-33-4, 109376-83-2 | |
Record name | 1H-1,4-Diazepine, hexahydro-1-((5-iodo-1-naphthalenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110448334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC734550 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ML 7 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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